2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-ylmethyl)tetrahydrofuran-3-carboxamide
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Overview
Description
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXO-N-(3-PYRIDINYLMETHYL)TETRAHYDRO-3-FURANCARBOXAMIDE is a complex organic compound that features a benzodioxin ring, a pyridine moiety, and a tetrahydrofuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXO-N-(3-PYRIDINYLMETHYL)TETRAHYDRO-3-FURANCARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Pyridine Moiety: This step might involve the coupling of the benzodioxin intermediate with a pyridine derivative using palladium-catalyzed cross-coupling reactions.
Formation of the Tetrahydrofuran Carboxamide Group: This can be synthesized through the reaction of a suitable tetrahydrofuran derivative with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the pyridine moiety.
Reduction: Reduction reactions might target the carbonyl group in the tetrahydrofuran carboxamide.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions might involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXO-N-(3-PYRIDINYLMETHYL)TETRAHYDRO-3-FURANCARBOXAMIDE would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXO-N-(2-PYRIDINYLMETHYL)TETRAHYDRO-3-FURANCARBOXAMIDE: A similar compound with a different position of the pyridine moiety.
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXO-N-(3-PYRIDINYLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE: A compound with a different position of the carboxamide group.
Uniqueness
The uniqueness of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXO-N-(3-PYRIDINYLMETHYL)TETRAHYDRO-3-FURANCARBOXAMIDE lies in its specific structural arrangement, which might confer unique chemical reactivity or biological activity compared to its analogs.
Properties
Molecular Formula |
C19H18N2O5 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-ylmethyl)oxolane-3-carboxamide |
InChI |
InChI=1S/C19H18N2O5/c22-17-9-14(19(23)21-11-12-2-1-5-20-10-12)18(26-17)13-3-4-15-16(8-13)25-7-6-24-15/h1-5,8,10,14,18H,6-7,9,11H2,(H,21,23) |
InChI Key |
RAHZGDBFKJCMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3C(CC(=O)O3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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